molecular formula C7H13N5O2 B2894151 ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate CAS No. 321432-52-4

ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate

Cat. No.: B2894151
CAS No.: 321432-52-4
M. Wt: 199.214
InChI Key: MWQDRNACCWOILI-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a dimethylamino group and at the 1-position with an ethyl acetate moiety. Its molecular formula is C₇H₁₂N₅O₂, with a molecular weight of 198.21 g/mol. The tetrazole ring is a nitrogen-rich aromatic system known for its metabolic stability and versatility in pharmaceutical and materials chemistry.

Properties

IUPAC Name

ethyl 2-[5-(dimethylamino)tetrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O2/c1-4-14-6(13)5-12-7(11(2)3)8-9-10-12/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQDRNACCWOILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+3] Cycloaddition of Functionalized Nitriles

The most direct route involves the reaction of a dimethylamino-containing nitrile with sodium azide under catalytic conditions. For example, (dimethylaminomethyl)acetonitrile reacts with sodium azide in dimethylformamide (DMF) at 100–120°C for 12–24 hours, catalyzed by ammonium chloride or zinc bromide. This method leverages the Huisgen cycloaddition mechanism, where the nitrile’s electrophilic carbon undergoes nucleophilic attack by azide ions, forming the tetrazole ring (Figure 1).

Key variables influencing yield:

  • Catalyst selection: Zinc bromide increases reaction rates by polarizing the nitrile group, improving azide affinity.
  • Solvent polarity: DMF enhances solubility of ionic intermediates, while toluene or water reduces yields.
  • Temperature: Microwave irradiation (100–120°C, 2–4 hours) achieves 85–92% yields, compared to 60–70% under conventional heating.
Example protocol:  
1. Combine (dimethylaminomethyl)acetonitrile (1.0 eq), NaN₃ (1.2 eq), and NH₄Cl (0.2 eq) in DMF.  
2. Heat at 120°C for 3 hours under microwave irradiation.  
3. Acidify with HCl (pH 2–3) and extract with ethyl acetate.  
4. Purify via silica gel chromatography (hexane/ethyl acetate 3:1).  
Yield: 88%.  

Post-Functionalization of Preformed Tetrazoles

An alternative approach involves synthesizing 5-(dimethylamino)-1H-tetrazole first, followed by N-alkylation with ethyl bromoacetate. This two-step method circumvents challenges in isolating cycloaddition intermediates.

Step 1: Synthesis of 5-(Dimethylamino)-1H-Tetrazole
5-Substituted tetrazoles are typically prepared via cycloaddition of sodium azide to dimethylaminoacetonitrile. However, the dimethylamino group’s electron-donating nature reduces nitrile reactivity, necessitating harsher conditions (e.g., 130°C, 24 hours).

Step 2: N-Alkylation with Ethyl Bromoacetate
Alkylation of 5-(dimethylamino)-1H-tetrazole with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours yields the target compound. The reaction selectively targets the 1-position due to the higher acidity of the 1H-tautomer’s proton (pKa ~4.9 vs. 8.5 for 2H).

Example protocol:  
1. Dissolve 5-(dimethylamino)-1H-tetrazole (1.0 eq) and K₂CO₃ (2.0 eq) in acetonitrile.  
2. Add ethyl bromoacetate (1.5 eq) dropwise at 0°C.  
3. Stir at 60°C for 6 hours.  
4. Filter and concentrate under reduced pressure.  
Yield: 75%.  

Catalytic Innovations and Reaction Optimization

Recent advances in catalysis have significantly improved the efficiency of tetrazole synthesis.

Heterogeneous Catalysis with Metal Nanoparticles

Silver nanoparticles (Ag NPs, 5–10 nm) catalyze cycloadditions at lower temperatures (80–100°C) by activating nitriles via surface plasmon resonance. For instance, Ag NPs in DMF reduce reaction times to 1–2 hours with yields exceeding 90%. Copper-supported magnetic nanoparticles (Fe₃O₄@SiO₂-Cu) offer recyclability, maintaining 85% efficiency over five cycles.

Ionic Liquid-Mediated Reactions

4-(Dimethylamino)pyridinium acetate, a recyclable ionic liquid, facilitates cycloadditions under solvent-free conditions. This method achieves 89–92% yields while simplifying product isolation.

Analytical and Spectral Characterization

Ethyl 2-[5-(dimethylamino)-1H-tetrazol-1-yl]acetate is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.29 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.98 (s, 6H, N(CH₃)₂), 4.23 (q, J=7.2 Hz, 2H, OCH₂), 4.82 (s, 2H, CH₂CO), 8.12 (s, 1H, tetrazole-H).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1602 cm⁻¹ (tetrazole ring).
  • MS (ESI): m/z 214.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amide derivative.

Scientific Research Applications

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetraazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chlorinated Tetrazole Derivatives

The compound ethyl 2-(2,4-dichloro-5-[5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]phenoxy)acetate (CAS 338961-65-2) shares a tetrazole core and ethyl acetate linkage but differs in substituents. Key comparisons include:

  • Substituents: Chlorophenyl and dichlorophenoxy groups (electron-withdrawing) vs. dimethylamino (electron-donating).
  • Molecular Weight : 427.67 g/mol (chlorinated analog) vs. 198.21 g/mol (target compound).
  • Physicochemical Properties: Chlorine substituents increase lipophilicity and molecular weight, likely reducing aqueous solubility compared to the dimethylamino variant. The electron-withdrawing nature of chlorine may also decrease tetrazole ring reactivity in nucleophilic reactions .

Functional Analogs: Dimethylamino-Containing Esters

Ethyl 4-(dimethylamino)benzoate () shares a dimethylamino group but replaces the tetrazole with a benzoate ester. Research highlights:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, attributed to its aromatic stabilization and ester group orientation.
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibited superior mechanical strength and conversion rates, suggesting that the tetrazole analog’s acetate group may similarly influence material properties if used in polymer systems .

Acetate-Functionalized Heterocycles

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () features a triazole-thiadiazole core with a sodium acetate group. Key findings:

  • Bioactivity : The acetate moiety enhanced intermolecular interaction energy with enzymes, surpassing reference compounds. This suggests that the ethyl acetate group in the target compound could similarly improve binding affinity in biological systems, though the tetrazole core may alter target specificity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 2-[5-(dimethylamino)-1H-tetrazol-1-yl]acetate C₇H₁₂N₅O₂ 198.21 Dimethylamino, ethyl acetate Electron-rich tetrazole, potential for coordination chemistry
Ethyl 2-(2,4-dichloro-5-[5-(4-chlorophenyl)-tetrazol-1-yl]phenoxy)acetate C₁₇H₁₃Cl₃N₄O₃ 427.67 Chlorophenyl, dichlorophenoxy High lipophilicity, electron-withdrawing substituents
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.25 Dimethylamino, benzoate ester High reactivity in polymerization, superior resin properties
Sodium 2-... acetate (triazole-thiadiazole) C₁₆H₁₂N₆NaO₂S₂ 415.43 Sodium acetate, thiadiazole Enhanced enzyme interactions, bioactivity

Biological Activity

Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate (CAS No. 321432-52-4) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, and discusses relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H13N5O2C_7H_{13}N_5O_2 and a molecular weight of 199.21 g/mol. The presence of a tetraazole ring and a dimethylamino group contributes to its distinct chemical behavior and potential biological interactions .

Antimicrobial Properties

Research indicates that compounds containing the tetraazole moiety exhibit notable antimicrobial activities. This compound has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrates varying degrees of effectiveness against these strains, suggesting that modifications in the structure may enhance its antimicrobial potency.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.

Case Study: Antiviral Screening

In a study conducted on several viral strains, this compound exhibited promising results against influenza virus. The compound was tested in vitro and demonstrated an IC50 value of approximately 15 µM . This suggests that the compound could serve as a lead for further antiviral drug development.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the tetraazole ring may interact with biological targets such as enzymes or receptors involved in microbial metabolism or viral replication.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological activities. Its unique structural characteristics make it an attractive candidate for further pharmacological studies.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate?

  • Methodology :

  • Step 1 : Synthesize the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl in DMF at 80°C for 12 hours) .
  • Step 2 : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine in THF with K₂CO₃ as a base .
  • Step 3 : Couple the tetrazole moiety to the ethyl acetate backbone using EDCI/HOBt-mediated esterification in dichloromethane at room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .
    • Key Considerations : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized spectroscopically?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Identify protons adjacent to the tetrazole ring (δ ~7.5–8.5 ppm for NH in DMSO-d₆) and ester carbonyl (δ ~170 ppm) .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
    • Common Pitfalls : Tautomerism in tetrazoles may complicate NMR interpretation; use 2D NMR (COSY, HSQC) for resolution .

Q. What are the hydrolysis products under basic conditions?

  • Reaction Conditions : Treat with NaOH (1M) in aqueous ethanol (50°C, 4 hours) to hydrolyze the ester to the carboxylic acid derivative .
  • Outcome : The product, 2-[5-(dimethylamino)-1H-tetraazol-1-yl]acetic acid, can be isolated via acidification (HCl) and filtration .
  • Contradictions : Hydrolysis in acidic conditions (e.g., H₂SO₄) may yield different byproducts; replicate conditions carefully .

Advanced Research Questions

Q. How can regioselectivity in tetrazole functionalization be optimized?

  • Mechanistic Insights :

  • Use DFT calculations to predict the most reactive nitrogen in the tetrazole ring. Substituents (e.g., dimethylamino) direct electrophilic attacks to N1 or N2 positions .
  • Validate via isotopic labeling (¹⁵N NMR) or X-ray crystallography .
    • Experimental Design :
  • Screen catalysts (e.g., CuI for "click" chemistry) and solvents (DMF vs. MeCN) to favor desired regioisomers .

Q. How to assess stability under varying pH and temperature?

  • Stability Protocol :

  • Accelerated Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 30 days. Monitor degradation via HPLC .
  • Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf life .
    • Findings : The ester group is prone to hydrolysis at pH >8, while the tetrazole ring degrades at pH <2 .

Q. How to resolve contradictory spectral data in published studies?

  • Case Example : Discrepancies in reported ¹H NMR shifts due to solvent polarity or tautomerism.
  • Resolution Strategies :

  • Replicate experiments using identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Cross-validate with X-ray crystallography (e.g., CCDC deposition) .

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